molecular formula C15H15NO6S2 B172003 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid CAS No. 176978-81-7

1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid

Cat. No.: B172003
CAS No.: 176978-81-7
M. Wt: 369.4 g/mol
InChI Key: FNEUQIFLYGCFMY-UHFFFAOYSA-N
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Description

1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a derivative of benzo[e]indole, characterized by the presence of three methyl groups and two sulfonic acid groups attached to the indole ring. This compound is often used in the synthesis of dyes, fluorescent probes, and other organic materials due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid typically involves organic synthesis reactions. One common method includes the reaction of benzo[e]indole derivatives with sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of sulfonic acid groups at the desired positions on the indole ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow

Properties

IUPAC Name

1,1,2-trimethylbenzo[e]indole-6,8-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S2/c1-8-15(2,3)14-11-6-9(23(17,18)19)7-13(24(20,21)22)10(11)4-5-12(14)16-8/h4-7H,1-3H3,(H,17,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEUQIFLYGCFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573839
Record name 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176978-81-7
Record name 1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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